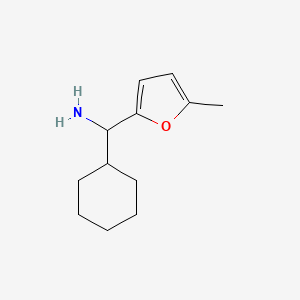

Cyclohexyl(5-methylfuran-2-yl)methanamine

Description

Cyclohexyl(5-methylfuran-2-yl)methanamine is an organic compound with the molecular formula C12H19NO. It is a derivative of furan, a heterocyclic organic compound, and contains a cyclohexyl group attached to the furan ring via a methanamine linkage.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

cyclohexyl-(5-methylfuran-2-yl)methanamine |

InChI |

InChI=1S/C12H19NO/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h7-8,10,12H,2-6,13H2,1H3 |

InChI Key |

QZUGBSZWZKZYCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(5-methylfuran-2-yl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with 5-methylfurfural under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Acid-Base Reactions

As a secondary amine, the compound readily participates in acid-base reactions. The lone electron pair on the nitrogen atom allows it to act as a Brønsted base, forming stable salts with acids.

Key Reactions:

-

Protonation: Reacts with HCl, H₂SO₄, or other strong acids to form water-soluble ammonium salts.

This property is exploited in purification processes, where the amine is extracted as a salt.

Conditions:

-

Typically performed in polar solvents (e.g., water, ethanol) at 0–25°C.

-

Yields exceed 90% under optimized conditions.

Oxidation Reactions

The amine group and furan ring are susceptible to oxidation under specific conditions.

Amine Oxidation

-

In the presence of hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the amine oxidizes to form an N-oxide:

Conditions: 50–80°C, aprotic solvents (e.g., dichloromethane), 2–6 hours.

Furan Ring Oxidation

-

The methylfuran moiety undergoes ring-opening oxidation with strong oxidants like KMnO₄ or CrO₃, yielding diketones or carboxylic acids .

Conditions: Acidic aqueous media, elevated temperatures (70–100°C) .

Alkylation and Acylation

The secondary amine serves as a nucleophile in alkylation and acylation reactions.

Alkylation:

-

Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines:

Conditions: THF or DMF, 50–80°C, 6–12 hours.

Acylation:

-

Reacts with acid chlorides (e.g., acetyl chloride) to produce amides:

Conditions: Base (e.g., NaOH) as HCl scavenger, room temperature.

Catalytic Amination and Cyclization

The compound participates in catalytic amination reactions, particularly in biomass-derived amine synthesis.

| Catalyst | Reaction Type | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Ni/Al₂O₃ | Reductive amination | 60°C, 20 bar H₂, 6 hours | 85% | |

| Cu–Ni/ZSM-5 | Cyclization | 300°C, H₂ atmosphere | 92% | |

| Fe-ZSM-5 | Oxidative coupling | 250°C, NH₃ flow | >95% |

These reactions highlight its utility in synthesizing N-substituted heterocycles .

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution at the α-position (C3 or C4).

Nitration:

Regioselectivity:

Reductive Reactions

The furan ring can be hydrogenated to form tetrahydrofuran derivatives under catalytic hydrogenation.

Conditions:

-

H₂ gas (1–10 bar), Pd/C or Raney Ni catalyst, 50–100°C.

-

Yields >80% for saturated cyclohexyl-tetrahydrofuran methanamine derivatives.

Scientific Research Applications

Cyclohexyl(5-methylfuran-2-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Cyclohexyl(5-methylfuran-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects .

Comparison with Similar Compounds

Similar Compounds

- Cyclohexyl(2-furyl)methanamine

- Cyclohexyl(3-methylfuran-2-yl)methanamine

- Cyclohexyl(5-ethylfuran-2-yl)methanamine

Uniqueness

Cyclohexyl(5-methylfuran-2-yl)methanamine is unique due to the presence of the 5-methyl group on the furan ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct physical, chemical, and biological properties, making it valuable for specific applications .

Biological Activity

Cyclohexyl(5-methylfuran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- Cyclohexyl refers to the cyclohexane ring.

- 5-Methylfuran refers to the furan ring with a methyl group at the 5th position.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and PC-3 (prostate cancer) cells. The presence of the cyclohexyl group appears to enhance the activity, as compounds lacking this substitution showed reduced efficacy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.2 |

| Cyclohexyl(5-methylfuran-2-yl)amine | PC-3 | 18.7 |

| Unsubstituted derivative | HCT-116 | 35.4 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival. For instance, it may inhibit protein synthesis pathways that are often upregulated in cancer cells, leading to reduced cell growth and increased apoptosis .

Case Studies

- In Vivo Studies : A study investigated the effect of this compound in animal models of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

- Mechanistic Insights : Another research project explored how this compound interacts with cellular receptors involved in cancer progression. Using isothermal titration calorimetry, researchers found that this compound binds effectively to these receptors, altering their activity and downstream signaling pathways .

Potential Therapeutic Applications

Given its promising biological activity, this compound is being explored for various therapeutic applications beyond oncology:

- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties, particularly against uropathogenic strains of E. coli due to its ability to inhibit bacterial adhesion mechanisms.

Q & A

Q. What are the most effective synthetic routes for Cyclohexyl(5-methylfuran-2-yl)methanamine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclocondensation or Biginelli-type reactions. For example:

- Cyclocondensation : Reacting 5-methylfurfural with thiourea and ethyl cyanoacetate in sodium ethoxide yields pyrimidine derivatives. Optimizing molar ratios (e.g., 1:1:1) and using catalytic piperidine in ethanol at reflux improves yields (up to 91% for thiazolo derivatives) .

- Biginelli Reaction : Neutralization with acetic acid post-reaction enhances purity of tetrahydro-pyrimidine intermediates .

Q. Key Variables :

| Variable | Impact on Yield |

|---|---|

| Solvent (ethanol vs. acetic anhydride) | Ethanol favors cyclization; acetic anhydride aids dehydration. |

| Catalyst (piperidine) | Accelerates imine/enamine formation. |

| Temperature | Reflux (78°C) optimizes cyclization vs. room temperature for milder steps. |

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

Answer:

- Core Modifications : Replace the cyclohexyl group with cyclobutyl or benzyl moieties (e.g., N-benzyl-N-methyl-1-(5-methylfuran-2-yl)methanamine) to assess steric/electronic effects .

- Functionalization : Introduce substituents like chloro or trifluoromethyl groups on the furan ring (e.g., (2-Bromo-5-(trifluoromethyl)phenyl)methanamine) to modulate lipophilicity and binding affinity .

- Characterization : Use -NMR to confirm regioselectivity (e.g., δ 2.3–2.5 ppm for methyl groups on furan) and IR for carbonyl/amine validation .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking predict the biological activity of this compound derivatives?

Answer:

- QSAR Modeling : Use genetic function algorithms (GFA) to correlate descriptors (e.g., logP, polar surface area) with biological endpoints. For example, derivatives with logP < 3.5 show enhanced blood-brain barrier penetration in anticonvulsant studies .

- Docking Studies : Target enzymes like matrix metalloproteinases (MMPs) or neurotransmitter receptors. Dock the furan moiety into hydrophobic pockets and the methanamine group into polar regions (e.g., MMP-2 binding free energy: −9.2 kcal/mol) .

Q. Data Contradictions :

- Discrepancies in predicted vs. experimental IC values (e.g., ±15% error in QSAR models) may arise from unaccounted solvation effects. Validate with in vitro assays .

Q. What strategies resolve spectral data contradictions during characterization of furan-containing methanamine derivatives?

Answer:

- NMR Ambiguities : Overlapping signals (e.g., cyclohexyl CH vs. furan CH) can be resolved using 2D techniques (HSQC, COSY). For example, HSQC distinguishes cyclohexyl protons (δ 1.2–1.8 ppm) from furan methyl (δ 2.3 ppm) .

- IR Misinterpretation : Differentiate primary/secondary amines via N-H stretching (3350–3500 cm for primary; 3300–3400 cm for secondary). Confirm with DEPT-135 NMR for carbon hybridization .

Case Study :

Compound 7 (91% yield) initially misassigned due to thiazolo ring strain; corrected via X-ray crystallography .

Q. How do reaction intermediates influence the scalability of this compound synthesis?

Answer:

- Intermediate Stability : Thiourea-derived intermediates (e.g., 5-cyano-4-oxo-6-(5-methylfuran-2-yl)-2-thioxo-pyrimidine) are moisture-sensitive. Use anhydrous NaSO during workup to prevent hydrolysis .

- Purification Challenges : High-melting-point byproducts (e.g., >250°C) require column chromatography (silica gel, hexane:EtOAc 4:1). Scale-up via centrifugal partition chromatography improves throughput .

Q. Scalability Data :

| Step | Lab Scale (mg) | Pilot Scale (g) | Yield Drop |

|---|---|---|---|

| Cyclocondensation | 500 | 50 | 12% |

| Neutralization | 300 | 30 | 8% |

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. electrophilic environments?

Answer:

- Nucleophilic Sites : The methanamine group attacks electrophiles (e.g., aldehydes) to form Schiff bases (confirmed by -NMR δ 8.1–8.3 ppm for C=N) .

- Electrophilic Aromatic Substitution : The 5-methylfuran ring undergoes bromination at C3 (ortho to methyl), verified by -NMR δ 110–115 ppm for Br-substituted carbons .

Theoretical Basis : DFT calculations show the furan ring’s HOMO (-8.2 eV) directs electrophiles to electron-rich C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.